molecular formula C30H30ClN3O4 B588019 Rupatadine-d4Fumarate CAS No. 1795153-63-7

Rupatadine-d4Fumarate

カタログ番号 B588019
CAS番号: 1795153-63-7
分子量: 536.061
InChIキー: JYBLCDXVHQWMSU-IKABZUPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rupatadine-d4Fumarate is a modern non-sedating H1-antihistamine . It also has additional antagonist effects on platelet-activating factor (PAF) . It is used for the symptomatic treatment of allergic rhinitis and urticaria .


Synthesis Analysis

Rupatadine is prepared in a 6-step convergent synthesis . The key steps involve the Grignard reaction of an N-alkyl-4-chloropiperdine with a benzocycloheptapyridinone intermediate, followed by dehydration . The synthesis and characterization of impurities in rupatadine fumarate have been described, identifying process-related impurities, starting material related impurity, and oxidative degradation-related impurity .


Molecular Structure Analysis

The molecular formula of Rupatadine-d4Fumarate is C30H30ClN3O4 . The molecular weight is 536.1 g/mol . The structure of Rupatadine involves a benzocycloheptapyridinone core, a 4-chloropiperdine, and a 5-methylpyridin-3-yl group .


Chemical Reactions Analysis

Rupatadine is a potent antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor . It acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also prevents these mediators from exerting their effects, thus reducing the severity of allergic symptoms .


Physical And Chemical Properties Analysis

Rupatadine-d4Fumarate has a molecular weight of 536.1 g/mol . The molecular formula is C30H30ClN3O4 . The exact mass is 535.2175911 g/mol .

科学的研究の応用

1. Driving Performance Studies

Rupatadine fumarate, a potent histamine H1-receptor antagonist and PAF inhibitor, has been studied for its effects on driving performance in healthy volunteers. It is believed to be non-sedating at therapeutic doses, suggesting no impairment on car driving (Vuurman et al., 2007).

2. Chromatographic Analysis

High-performance thin-layer chromatographic (HPTLC) methods have been developed for the estimation of Rupatadine Fumarate in its pure form and in formulations. These methods are sensitive and validated, proving useful for routine analysis (Shaiba et al., 2011), (Shirkhedkar et al., 2008).

3. Cellular Transport Studies

Research on Rupatadine fumarate's transfer characteristics in Caco-2 cell models has been conducted, offering insights into its active transport mechanisms and interaction with P-gp inhibitors (Yang Jing, 2013).

4. Treatment Efficacy in Allergic Conditions

Studies on Rupatadine Fumarate's efficacy and safety in treating allergic rhinitis, especially in patients with diabetes, have shown positive results. Its combination with acupoint application has been found to enhance treatment efficiency and reduce symptoms (Yu Liu et al., 2022).

5. Quality by Design in Tablet Formulation

The development of immediate release Rupatadine fumarate tablets using a Quality by Design approach emphasizes the importance of preformulation studies and compatibility tests in pharmaceutical formulation (Luis Castillo Henríquez et al., 2019).

6. Acid-Base Equilibria Studies

The study of acid-base equilibria of Rupatadine Fumarate in various aqueous media provides valuable information on its ionization characteristics, essential for understanding its interaction with different pharmaceutical excipients (Marija R. Popović-Nikolić et al., 2018).

7. Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Rupatadine Fumarate, offering insights into its behavior in the human body (Liang Jiong-he et al., 2008), (Chenglong Sun et al., 2015).

8. Impurity Analysis

Analytical methods like LC-MS/MS have been developed for identifying and quantifying impurities in Rupatadine Fumarate preparations, crucial for ensuring the quality and safety of pharmaceutical products (H. Wang et al., 2009).

9. Synthesis Process

Research on the synthesis process of Rupatadine Fumarate offers insights into improving yield and purity of the drug, which is vital for efficient pharmaceutical production (Lu Li-xia, 2012).

10. Spectrophotometric Methods

Developing spectrophotometric methods for the determination of Rupatadine Fumarate in bulk and formulations provides a simple and cost-effective alternative for routine analysis in quality control laboratories (K. Raghubabu et al., 2015).

作用機序

Target of Action

Rupatadine-d4 Fumarate is a selective antagonist that primarily targets the Histamine H1 receptor and the Platelet Activating Factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The Histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorrhea and nasal blockage .

Mode of Action

Rupatadine-d4 Fumarate acts as a dual antagonist, blocking both the Histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF is produced from phospholipids cleaved by phospholipase A2 . By blocking both these receptors, Rupatadine-d4 Fumarate prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rupatadine-d4 Fumarate involves the inhibition of mast cell degranulation and the subsequent release of histamine and other substances . This drug also inhibits the production of PAF from phospholipids . These actions disrupt the biochemical pathways leading to allergic symptoms.

Pharmacokinetics

Rupatadine-d4 Fumarate exhibits dose-dependent pharmacokinetics . The exposure to Rupatadine-d4 Fumarate, as measured by Cmax and AUC, increases with the dose over the range of 10–40 mg for both single and multiple dose administration . It is metabolized in the liver, primarily through CYP-mediated processes . The elimination half-life is approximately 5.9 hours , and it is excreted via urine (34.6%) and feces (60.9%) .

Result of Action

The primary result of Rupatadine-d4 Fumarate’s action is the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing the severity of these symptoms .

Action Environment

The action of Rupatadine-d4 Fumarate can be influenced by various environmental factors. For instance, certain substances, such as erythromycin, ketoconazole, or grapefruit juice, can interfere with its metabolism due to their effect on CYP enzymes . Therefore, these substances should be avoided during treatment with Rupatadine-d4 Fumarate .

特性

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rupatadine-d4Fumarate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。